molecular formula C17H32O2Sn B1612245 Tributyl(5-methoxyfuran-2-YL)stannane CAS No. 352423-65-5

Tributyl(5-methoxyfuran-2-YL)stannane

Cat. No.: B1612245
CAS No.: 352423-65-5
M. Wt: 387.1 g/mol
InChI Key: MMGRHYVTTLMZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tributyl(5-methoxyfuran-2-YL)stannane is an organotin compound featuring a furan ring substituted with a methoxy group at the 5-position and a tributylstannane moiety at the 2-position. Organotin compounds are widely used in organic synthesis, particularly in Stille coupling reactions, where they act as transmetallation agents to form carbon-carbon bonds. Despite its utility, organotin compounds require careful handling due to their well-documented toxicity .

Properties

CAS No.

352423-65-5

Molecular Formula

C17H32O2Sn

Molecular Weight

387.1 g/mol

IUPAC Name

tributyl-(5-methoxyfuran-2-yl)stannane

InChI

InChI=1S/C5H5O2.3C4H9.Sn/c1-6-5-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;

InChI Key

MMGRHYVTTLMZJQ-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)OC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares Tributyl(5-methoxyfuran-2-YL)stannane with two analogs:

Compound Name Substituent on Furan Molecular Formula Molecular Weight (g/mol) PubChem CID Key Properties/Applications
This compound 5-OCH₃ C₁₇H₃₀O₂Sn 397.18 Not Available Electron-rich reagent for coupling reactions; moderate stability
Tributyl[5-(trifluoromethyl)furan-2-yl]stannane 5-CF₃ C₁₇H₂₉F₃OSn 411.14 137964608 Electron-withdrawing CF₃ group enhances resistance to oxidation; used in fluorinated compound synthesis
2-(Tributylstannyl)furan No substituent C₁₆H₂₈OSn 347.10 Not Available High reactivity due to unsubstituted furan; limited selectivity in reactions

Electronic and Reactivity Profiles

  • However, steric hindrance from the methoxy group may reduce reaction efficiency in bulky systems.
  • Trifluoromethyl Substituent (5-CF₃): The electron-withdrawing CF₃ group reduces electron density, making the compound less reactive in nucleophilic pathways but more stable under oxidative conditions. This derivative is favored in synthesizing fluorinated pharmaceuticals .
  • Unsubstituted Furan: The absence of substituents results in higher reactivity but lower selectivity, often requiring precise reaction conditions to avoid side products .

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